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molecular formula C5H7N3S B1630028 Pyrazinamine, 6-(methylthio)- (9CI) CAS No. 3430-08-8

Pyrazinamine, 6-(methylthio)- (9CI)

Cat. No. B1630028
M. Wt: 141.2 g/mol
InChI Key: GOFYMEVZPVTBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06147078

Procedure details

A MIXTURE OF 6-AMINO-2-CHLOROPYRAZINE (5.2 G, 40 MMOL) AND SODIUM THIOMETHOXIDE (3.3 G, 47 MMOL) IN DRY DMF (30 ML) WERE HEATED IN A SEALED TUBE AT 100°C. FOR 16 H. THE REACTION WAS COOLED AND PARTITIONED BETWEEN WATER AND METHYLENE CHLORIDE. THE ORGANIC LAYER WAS DRIED (NA2SO4) AND EVAPORATED IN VACUO TO GIVE THE TITLE COMPOUND AS A CRYSTALLINE SOLID:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[N:4][CH:3]=1.[CH3:9][S-:10].[Na+]>CN(C=O)C>[NH2:1][C:2]1[N:7]=[C:6]([S:10][CH3:9])[CH:5]=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CN=CC(=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
THE REACTION WAS COOLED
CUSTOM
Type
CUSTOM
Details
PARTITIONED BETWEEN WATER AND METHYLENE CHLORIDE
CUSTOM
Type
CUSTOM
Details
THE ORGANIC LAYER WAS DRIED (NA2SO4)
CUSTOM
Type
CUSTOM
Details
EVAPORATED IN VACUO

Outcomes

Product
Name
Type
product
Smiles
NC1=CN=CC(=N1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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